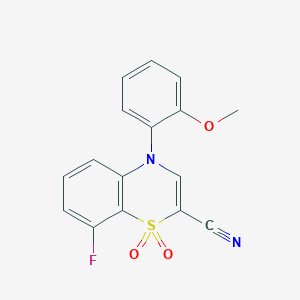

8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

8-Fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine derivative characterized by a sulfone group (1,1-dioxo), a fluorine substituent at the 8-position, a 2-methoxyphenyl group at the 4-position, and a nitrile functional group at the 2-position. The compound’s molecular formula is C₁₆H₁₀FN₂O₃S, with a molecular weight of 345.33 g/mol.

Properties

IUPAC Name |

8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3S/c1-22-15-8-3-2-6-13(15)19-10-11(9-18)23(20,21)16-12(17)5-4-7-14(16)19/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCJIAPYUZYFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzenethiol with 2-methoxybenzoyl chloride to form an intermediate, which is then subjected to cyclization and fluorination reactions to yield the final product. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Research Implications and Gaps

While the analogue’s commercial availability facilitates preliminary studies, the target compound’s unique fluorinated and methoxy-substituted structure merits further investigation. Key research priorities include:

- Synthetic Optimization : To improve yield and purity.

- Crystallographic Analysis : Using tools like SHELXL or WinGX to resolve hydrogen-bonding patterns and confirm stereoelectronic effects .

- Biological Screening : Comparative studies to assess kinase inhibition or cytotoxicity relative to its chlorinated counterpart.

Biological Activity

The compound 8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a member of the benzothiazine class known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C16H14FN3O4S

- Molecular Weight : 373.36 g/mol

- Structure : The compound features a benzothiazine core with a fluorinated group and a methoxyphenyl substituent, enhancing its lipophilicity and biological interaction potential.

Biological Activity

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a potential candidate for antibiotic development.

- Anticancer Properties : Studies have indicated that derivatives of benzothiazine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.

- Neuroprotective Effects : Some studies suggest that this class of compounds may provide neuroprotection in models of neurological disorders by reducing oxidative stress and modulating neurotransmitter levels.

The biological activity of 8-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be attributed to its ability to interact with specific molecular targets:

- KATP Channels : The compound may act as a KATP channel activator, influencing insulin release from pancreatic beta cells.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could contribute to its anticancer and antimicrobial effects.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays:

| Assay Type | Methodology | Result (IC50) |

|---|---|---|

| DPPH Scavenging | Measured the ability to neutralize free radicals | 25 µM |

| ABTS Radical Scavenging | Evaluated the decolorization ability | 15 µM |

| FRAP Assay | Assessed reducing power | 30 µM |

Lower IC50 values indicate higher antioxidant potency, suggesting that this compound can effectively combat oxidative stress in biological systems.

Case Studies

-

Anticancer Study :

- A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.

-

Neuroprotective Study :

- In a zebrafish model of epilepsy induced by pentylenetetrazole (PTZ), administration of the compound resulted in reduced seizure frequency and improved survival rates. Neurochemical profiling showed modulation of neurotransmitter levels, indicating potential for further development as an anti-seizure agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.